3-(1-Amino-3-methylbutyl)oxetan-3-ol
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Overview
Description
3-(1-Amino-3-methylbutyl)oxetan-3-ol is a compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-methylbutyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification of suitable precursors under acidic or basic conditions . Another approach involves the ring-closing metathesis of diene precursors using catalysts such as Grubbs’ catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-3-methylbutyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring into more saturated compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include oxetanones, reduced oxetane derivatives, and various substituted amino compounds .
Scientific Research Applications
3-(1-Amino-3-methylbutyl)oxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(1-Amino-3-methylbutyl)oxetan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
3-Aminooxetane: Another amino-substituted oxetane with different reactivity and applications.
3-Nitrooxetane: An oxetane derivative with a nitro group, used in energetic materials.
Uniqueness
3-(1-Amino-3-methylbutyl)oxetan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
3-(1-amino-3-methylbutyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(9)8(10)4-11-5-8/h6-7,10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGNQHUDNYECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(COC1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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